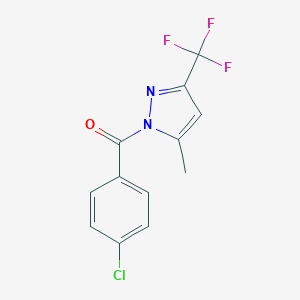![molecular formula C16H16ClN5O B214031 4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214031.png)
4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes, such as tyrosine kinases and serine/threonine kinases, which are involved in various cellular processes including cell growth, differentiation, and apoptosis. Additionally, this compound may work as an anti-inflammatory agent by inhibiting the production of certain inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosine kinases and serine/threonine kinases, which are involved in various cellular processes including cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to inhibit the production of certain inflammatory mediators. In vivo studies have shown that this compound can reduce inflammation and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound has potential applications in various areas of scientific research, including cancer research and inflammation research. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound may have limited solubility in certain solvents, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide. One direction is to further investigate the mechanism of action of this compound, in order to better understand its potential applications in scientific research. Additionally, future research could focus on the development of derivatives of this compound with improved activity and selectivity. Furthermore, this compound could be studied in combination with other compounds, in order to investigate potential synergistic effects. Finally, future research could focus on the development of new methods for synthesizing and purifying this compound, in order to improve its accessibility for scientific research.
Métodos De Síntesis
The synthesis of 4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide has potential applications in scientific research due to its unique structure and potential biological activity. This compound has been studied for its potential as an inhibitor of certain enzymes, such as tyrosine kinases and serine/threonine kinases, which are involved in various cellular processes including cell growth, differentiation, and apoptosis. Additionally, this compound has been studied for its potential as an anti-inflammatory agent.
Propiedades
Nombre del producto |
4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide |
|---|---|
Fórmula molecular |
C16H16ClN5O |
Peso molecular |
329.78 g/mol |
Nombre IUPAC |
4-chloro-1-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16ClN5O/c1-11-5-3-4-6-12(11)8-22-9-13(7-18-22)19-16(23)15-14(17)10-21(2)20-15/h3-7,9-10H,8H2,1-2H3,(H,19,23) |
Clave InChI |
XTNQMRODFQPLFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=NN(C=C3Cl)C |
SMILES canónico |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=NN(C=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B213952.png)
![ethyl 4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B213954.png)
![1-ethyl-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B213955.png)
![dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate](/img/structure/B213956.png)

![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B213959.png)


![N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213964.png)
![4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213967.png)
![N-(3-chlorophenyl)-2-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B213968.png)

![3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B213972.png)